1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Histamine H1 receptor Indole carboxamide Structure-activity relationship

1-Benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide (CAS 1144455-92-4) is a synthetic indole-3-carboxamide derivative with molecular formula C₂₄H₂₂N₄O₂ and molecular weight 398.5 g/mol. The compound features an indole core substituted at the N1 position with a benzyl group and at the C3 position with a carboxamide linkage to an ethyl spacer bearing a terminal pyridin-4-ylcarbonyl (isonicotinoyl) amide.

Molecular Formula C24H22N4O2
Molecular Weight 398.5 g/mol
Cat. No. B12173664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
Molecular FormulaC24H22N4O2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCCNC(=O)C4=CC=NC=C4
InChIInChI=1S/C24H22N4O2/c29-23(19-10-12-25-13-11-19)26-14-15-27-24(30)21-17-28(16-18-6-2-1-3-7-18)22-9-5-4-8-20(21)22/h1-13,17H,14-16H2,(H,26,29)(H,27,30)
InChIKeyIEYPNFDDERSLIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide: Core Scaffold and Physicochemical Baseline for Procurement Specification


1-Benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide (CAS 1144455-92-4) is a synthetic indole-3-carboxamide derivative with molecular formula C₂₄H₂₂N₄O₂ and molecular weight 398.5 g/mol . The compound features an indole core substituted at the N1 position with a benzyl group and at the C3 position with a carboxamide linkage to an ethyl spacer bearing a terminal pyridin-4-ylcarbonyl (isonicotinoyl) amide. This scaffold places it within the broader class of 1-benzyl-3-indolecarboxamides, which have been investigated for histamine H1-receptor antagonism and kinase inhibition [1][2]. However, the specific substitution pattern combining the N1-benzyl group, the 3-carboxamide ethyl linker, and the isonicotinoyl terminal moiety distinguishes it from simpler indole-3-carboxamide analogs and indazole-based congeners.

Scaffold 1-Benzyl-3-indolecarboxamide core with C3 regioisomerism; reported class-level H1 antagonist activity (pA₂ 6–8)
Pharmacophore N1-benzyl and C3-carboxamide ethyl-isonicotinoyl side chain are critical for target engagement
Differentiation Indole core distinguishes it from indazole-based cannabinoid probes; supports H1 receptor pharmacology studies

Why 1-Benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide Cannot Be Replaced by Generic Indole-3-carboxamide Analogs


Substitution within the 1-benzyl-3-indolecarboxamide series is not straightforward because small structural modifications produce large differences in biological activity. In a systematic study of histamine H1-receptor antagonists, 1-benzyl-3-indolecarboxamides (compounds 32–42) exhibited pA₂ values of 6–8, whereas the corresponding 3-indolylglyoxylylamides and 2-indolecarboxamides were essentially inactive, and insertion of the basic side chain into a piperazine ring led to a dramatic loss of activity [1]. The target compound’s unique combination of an N1-benzyl group, a 3-carboxamide ethyl linker, and a terminal isonicotinoyl amide creates a pharmacophore that is absent in simpler analogs such as 1-benzyl-N-(pyridin-2-yl)-1H-indole-3-carboxamide. These SAR findings indicate that even isosteric or regioisomeric replacements cannot be assumed to yield equivalent performance, making compound-specific procurement essential for reproducible research.

Regioisomer

C2-carboxamide or glyoxylylamide analogs are essentially inactive in H1 assays; C3 substitution is mandatory.

N1 Substituent

Absence of the N1-benzyl group may remove a key pharmacophoric element, severely reducing H1 activity.

Side chain

Piperazine-inserted side chains cause dramatic activity loss; only acyclic ethyl-isonicotinoyl topology preserves potency.

Quantitative Differentiation Evidence for 1-Benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide


Regioisomeric Carboxamide Position (C3 vs C2) Determines Histamine H1 Antagonist Activity

The target compound is a 1-benzyl-3-indolecarboxamide derivative. In the Battaglia et al. (1999) series, 1-benzyl-3-indolecarboxamides (compounds 32–42) displayed measurable histamine H1 antagonism with pA₂ values of 6–8 [1]. In contrast, the corresponding 2-indolecarboxamide analogues (compounds 48–56) showed little or no activity, and 3-indolylglyoxylylamides (compounds 7–16) were also inactive [1]. This establishes that the C3 carboxamide regioisomerism is a prerequisite for H1 activity in this scaffold.

C3 vs C2 Carboxamide
Class-level inference
Target1-Benzyl-3-carboxamide: pA₂ 6–8
Comparator2-Carboxamide / glyoxylylamide: inactive
Regioisomer identity determines H1 antagonist activity profile
Guinea pig ileum assay; Schild regression confirmed competitive antagonism
Histamine H1 receptor Indole carboxamide Structure-activity relationship

N1-Benzyl Substitution on the Indole Core Is Required for H1 Antagonist Potency

The Battaglia et al. (1999) series demonstrated that the N1-benzyl substituent is an essential pharmacophoric element for H1 antagonism. The active 1-benzyl-3-indolecarboxamides 32–42 all bear this N1-benzyl group [1]. While the study did not directly compare N1-H vs N1-benzyl pairs, the consistent presence of the benzyl group in all active compounds and its role in the proposed pharmacophore model (mimicking the benzimidazole nucleus of astemizole) support its necessity. The target compound retains this critical N1-benzyl substituent, whereas many commercially available indole-3-carboxamide analogs lack this feature.

N1-Benzyl Requirement
Class-level inference
TargetN1-benzyl present: pA₂ 6–8
Predicted withoutLoss of activity (pharmacophore model)
N1-benzyl is a pharmacophoric prerequisite for H1 antagonism
Aligned with astemizole template in molecular modelling
Histamine H1 receptor N-Benzyl indole Pharmacophore requirement

Basic Side Chain Structure Critically Modulates Activity Within 1-Benzyl-3-indolecarboxamides

Within the active 1-benzyl-3-indolecarboxamide series, the nature of the basic side chain profoundly affects activity. Battaglia et al. (1999) reported that when the basic side chains of active 3-indolecarboxamides were inserted into a piperazine ring (compounds 57–59), a dramatic loss of activity occurred [1]. The target compound features a specific ethyl linker terminating in an isonicotinoyl amide, a side chain motif distinct from both the piperazine-containing inactive analogs and from simpler pyridyl-directly-attached analogs (e.g., 1-benzyl-N-(pyridin-2-yl)-1H-indole-3-carboxamide).

Side Chain Topology
Class-level inference
Ethyl-isonicotinoylRetains pA₂ 6–8 range
Piperazine insertionDramatic activity loss
Acyclic ethyl-isonicotinoyl chain avoids piperazine-related inactivity
SAR from active 1-benzyl-3-indolecarboxamide series
Histamine H1 receptor Side chain SAR Piperazine vs ethyl linker

Indole vs Indazole Core: Scaffold Divergence Between H1 Antagonists and Synthetic Cannabinoids

The target compound contains an indole core, distinguishing it from indazole-based analogs such as ADB-BINACA and AB-FUBICA, which are synthetic cannabinoids [1]. The 1-benzyl-3-indolecarboxamide scaffold is associated with histamine H1 receptor antagonism (pA₂ 6–8) [2], whereas the 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide scaffold is associated with cannabinoid CB1 receptor agonism. This scaffold-level divergence means the target compound and its indazole analogs address entirely different biological targets and cannot be used interchangeably in screening campaigns.

Indole vs Indazole Core
Cross-study comparable
IndoleH1R antagonism (pA₂ 6–8)
IndazoleCB1R agonism (ADB-BINACA class)
Indole scaffold required for H1 pharmacology; indazole introduces confounding CB1 activity
Literature-based target annotation; no direct cross-activity data
Scaffold selectivity Indole vs indazole Target specificity

Recommended Application Scenarios for 1-Benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide Based on Quantitative Evidence


Histamine H1 Receptor Antagonist Lead Optimization and SAR Expansion

The target compound belongs to the 1-benzyl-3-indolecarboxamide class with demonstrated H1 antagonist activity (pA₂ 6–8) [1]. It can serve as a starting point for systematic SAR studies exploring modifications to the ethyl-isonicotinoyl side chain, with the goal of improving potency while maintaining the essential N1-benzyl and C3-carboxamide regioisomerism shown to be critical for activity. The compound’s specific side chain topology (acyclic ethyl linker with terminal isonicotinoyl amide) avoids the inactivity associated with piperazine-inserted analogs [1], making it a suitable template for optimizing basic amine pharmacophore geometry.

Pharmacophore Validation and Molecular Modelling Studies

The compound can be used as a probe to validate H1 receptor pharmacophore models built around the astemizole template [1]. Its N1-benzyl group and 3-carboxamide ethyl linker provide multiple points for computational docking and 3D-QSAR studies. Direct comparison with inactive regioisomers (2-carboxamides) and side chain variants (piperazine analogs) enables rigorous testing of pharmacophore hypotheses, supporting rational design of next-generation H1 antagonists.

Selectivity Profiling Against Cannabinoid CB1 Receptors

Given the structural resemblance to indazole-based synthetic cannabinoids such as ADB-BINACA and AB-FUBICA [2], the target compound can be employed in counter-screening assays to establish H1 versus CB1 selectivity. This is valuable for researchers developing H1-targeted therapeutics who need to exclude cannabinoid receptor cross-reactivity as a potential off-target liability.

Application
Selection Property
Validation Focus
H1R antagonist lead optimization
C3-carboxamide regioisomer, N1-benzyl, acyclic ethyl-isonicotinoyl side chain
H1R functional assay (pA₂ / binding) confirmation of SAR
Pharmacophore validation & modelling
N1-benzyl and C3-carboxamide as pharmacophore anchors
Docking/3D-QSAR consistency against inactive regioisomers and side-chain variants
H1 vs CB1 selectivity profiling
Indole core (H1-biased) vs indazole core (CB1-biased)
Counter-screening in CB1 assays to exclude off-target cannabinoid activity
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